molecular formula C25H21FN2O B4607655 2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methylquinoline-4-carboxamide

2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B4607655
M. Wt: 384.4 g/mol
InChI Key: CIVMZOYXJXGNMJ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline core, substituted with ethylphenyl and fluorophenyl groups, which contribute to its distinct chemical behavior.

Scientific Research Applications

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives, including compounds closely related to the requested molecule, have been evaluated as potential radioligands for positron emission tomography (PET) imaging. These compounds target peripheral benzodiazepine type receptors (PBR) and offer a non-invasive method for assessing PBR in vivo, which could be significant for neurological research and diagnostic applications (Matarrese et al., 2001).

Chemosensors for Metal Ions

Quinoline derivatives have been utilized in the design of chemosensors capable of detecting metal ions like Zn2+. These chemosensors operate through fluorescence enhancement in aqueous solutions and have applications in monitoring metal concentrations in biological and environmental samples, highlighting their importance in health and environmental sciences (Park et al., 2015).

Synthetic Methodologies and Reactivity Studies

Research into the synthesis and transformations of quinoline derivatives, including aminoquinolines, has yielded valuable insights into their potential as fluorophores, antioxidants, and radioprotectors. These studies not only expand the chemical toolkit available for quinoline modification but also open new avenues for their application in biochemistry, medicine, and material science (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antitumor Agents

Quinoline carboxamides have shown promising antibacterial and cytotoxic activities. The design of N-1 substituted quinoline derivatives has led to compounds with potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds have demonstrated efficacy as antitumor agents, with specific derivatives showing significant activity against various cancer cell lines, underscoring their potential in developing new therapeutic agents (Kuramoto et al., 2003; Deady et al., 2003).

ATM Kinase Inhibitors

The discovery of 3-quinoline carboxamides as potent, selective inhibitors of ataxia telangiectasia mutated (ATM) kinase highlights another critical area of application. These inhibitors offer a new approach to targeting ATM kinase, a key player in the DNA damage response pathway, providing insights into cancer treatment strategies and the development of novel oncology therapeutics (Degorce et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O/c1-3-17-12-14-18(15-13-17)24-16(2)23(19-8-4-6-10-21(19)27-24)25(29)28-22-11-7-5-9-20(22)26/h4-15H,3H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVMZOYXJXGNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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